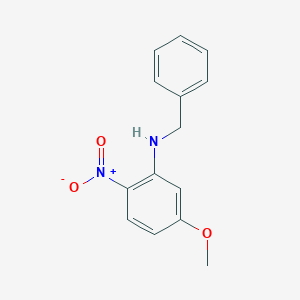

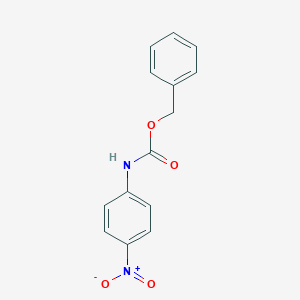

benzyl N-(4-nitrophenyl)carbamate

Overview

Description

Benzyl N-(4-nitrophenyl)carbamate is a chemical compound with the CAS Number: 53821-12-8 . It has a molecular weight of 272.26 .

Synthesis Analysis

A practically simple, catalyst-free, and scalable synthesis of N-substituted ureas has been developed . This method involves the nucleophilic addition of amines to potassium isocyanate in water without an organic co-solvent . A variety of N-substituted ureas, including benzyl N-(4-nitrophenyl)carbamate, were synthesized in good to excellent yields with high chemical purity .Molecular Structure Analysis

The InChI Code for benzyl N-(4-nitrophenyl)carbamate is1S/C14H12N2O4/c17-14 (20-10-11-4-2-1-3-5-11)15-12-6-8-13 (9-7-12)16 (18)19/h1-9H,10H2, (H,15,17) . The compound contains a total of 33 bonds, including 21 non-H bonds, 15 multiple bonds, 5 rotatable bonds, 3 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 (thio-) carbamate (aromatic), and 1 nitro group (aromatic) . Chemical Reactions Analysis

The most common method for the synthesis of N-substituted ureas involves the reaction of isocyanates or carbamoyl chlorides with ammonia . Other methods include the reaction of amines with 4-nitrophenyl-N-benzyl carbamate followed by hydrogenation, oxidation of thiourea derivatives, metal or base-catalyzed transamidation of urea, conversion of cyanamides via Tie-mann rearrangement, and transition metal-catalyzed carbonylation of amines .Physical And Chemical Properties Analysis

Benzyl N-(4-nitrophenyl)carbamate has a molecular weight of 272.26 . More detailed physical and chemical properties are not specified in the retrieved documents.Scientific Research Applications

Organic Synthesis

Benzyl N-(4-nitrophenyl)carbamate can be used in organic synthesis as a protecting group for alcohols and amines . Protecting groups play a key role in ensuring chemoselectivity of chemical transformations .

Base-Labile Protecting Groups

This compound can serve as a base-labile protecting group . These protecting groups are relatively stable in aqueous and acidic solution yet cleaved and irreversibly decarboxylated in mild basic conditions .

Spectrophotometric Studies

The compound can be used in spectrophotometric studies . Deprotection can be monitored spectroscopically, as hydrolysis yields 4-nitrophenol, a bright yellow compound with an optical readout .

Chemical Yield Improvement

It can be used to improve the overall chemical yield and synthetic efficiency . The use of 4-nitrophenol as an effective leaving group allows for deprotection to be carried out in mild conditions .

Future Directions

One paper predicted that 4-nitrophenyl benzylcarbonate would uniformly deprotect at a faster rate than 4-nitrophenyl benzylcarbamate due to differences in charge density surrounding the carbonyl carbon . This suggests potential future research directions in exploring the reactivity and applications of benzyl N-(4-nitrophenyl)carbamate and related compounds.

Mechanism of Action

Target of Action

Benzyl N-(4-nitrophenyl)carbamate is a type of carbamate derivative . Carbamates are known to interact with various enzymes or receptors in the body Carbamates are generally designed to make drug-target interactions through their carbamate moiety .

Mode of Action

The carbamate functionality in benzyl N-(4-nitrophenyl)carbamate imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . In addition, the carbamate functionality participates in hydrogen bonding through the carboxyl group and the backbone NH . Therefore, substitution on the O- and N-termini of a carbamate offers opportunities for modulation of biological properties and improvement in stability and pharmacokinetic properties .

Biochemical Pathways

Carbamates are known to modulate inter- and intramolecular interactions with the target enzymes or receptors , which could potentially affect various biochemical pathways.

Pharmacokinetics

Carbamates are known for their chemical stability and capability to permeate cell membranes , which could potentially influence the bioavailability of benzyl N-(4-nitrophenyl)carbamate.

Result of Action

The interaction of carbamates with their targets can lead to various biological effects depending on the nature of the target and the specific interactions involved .

Action Environment

Factors such as ph, temperature, and the presence of other molecules could potentially influence the action of carbamates .

properties

IUPAC Name |

benzyl N-(4-nitrophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O4/c17-14(20-10-11-4-2-1-3-5-11)15-12-6-8-13(9-7-12)16(18)19/h1-9H,10H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCBJUOVCMNSVPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90305556 | |

| Record name | Benzyl (4-nitrophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90305556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

benzyl N-(4-nitrophenyl)carbamate | |

CAS RN |

53821-12-8 | |

| Record name | NSC171077 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171077 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzyl (4-nitrophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90305556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Aminophenyl)amino]ethanol](/img/structure/B112675.png)